6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure and properties, making it a valuable compound in synthetic chemistry and other scientific fields .
Preparation Methods
The synthesis of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the nitration of 6-methoxy-1-tetralone, followed by reduction and cyclization reactions. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation catalysts for reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts or reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can be compared with similar compounds such as:
7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one: This compound has a similar structure but differs in the position of the methoxy and nitro groups, which can affect its reactivity and applications.
6-Methoxy-1-tetralone: This precursor compound is used in the synthesis of this compound and shares some chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIKLRGFDKNYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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